molecular formula C17H24N2O4S B4436018 1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine

1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine

Cat. No. B4436018
M. Wt: 352.5 g/mol
InChI Key: KBSGVSVBHSGYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonyl piperidine derivative that has been extensively studied for its pharmacological properties.

Mechanism of Action

MPS acts as a selective and potent inhibitor of VMAT2, which is responsible for the packaging and release of neurotransmitters. By inhibiting VMAT2, MPS reduces the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have significant effects on the central nervous system. MPS has been shown to reduce the uptake and release of dopamine in the striatum, which is the region of the brain that is primarily affected in Parkinson's disease.
Biochemical and Physiological Effects
MPS has been shown to have significant effects on the central nervous system, including the regulation of dopamine, norepinephrine, and serotonin levels. MPS has been shown to reduce the uptake and release of dopamine in the striatum, which can have significant effects on motor function and behavior. MPS has also been shown to reduce the levels of norepinephrine and serotonin in the brain, which can have effects on mood and cognition.

Advantages and Limitations for Lab Experiments

MPS has several advantages for lab experiments, including its potency and selectivity as a VMAT2 inhibitor. MPS has been extensively studied in various animal models and has been shown to have significant effects on behavior and motor function. However, MPS has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

For research on MPS include the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its long-term effects on the central nervous system. MPS has significant potential as a tool for understanding the role of VMAT2 in various neurological disorders and as a potential therapeutic agent for cancer and other diseases.

Scientific Research Applications

MPS has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPS has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. MPS has been used to study the role of VMAT2 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
In cancer research, MPS has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. MPS has been proposed as a potential anticancer agent due to its ability to induce apoptosis and inhibit angiogenesis.

properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-15-8-7-14(17(20)18-9-5-6-10-18)13-16(15)24(21,22)19-11-3-2-4-12-19/h7-8,13H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGVSVBHSGYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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